
AMG-487 metabolite M2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMG-487 metabolite M2 is a phenol derivative formed during the biotransformation of AMG-487, a novel antagonist of the chemokine (C-X-C motif) receptor 3. This metabolite has been shown to play a significant role in the pharmacokinetics of AMG-487, particularly in its time-dependent inhibition of the enzyme cytochrome P450 3A4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of AMG-487 metabolite M2 involves the biotransformation of AMG-487 through the action of cytochrome P450 3A4. This process results in the formation of the M2 phenol metabolite, which can undergo further metabolic reactions to form additional metabolites .
Industrial Production Methods
Industrial production of this compound is typically achieved through the large-scale synthesis of AMG-487, followed by its biotransformation using human liver microsomes or recombinant cytochrome P450 3A4 enzymes. The reaction conditions include the use of appropriate cofactors and buffers to maintain enzyme activity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
AMG-487 metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: The hydroxylation of this compound to form additional metabolites such as M4.
Conjugation: The formation of glutathione conjugates through the reaction of this compound with glutathione.
Common Reagents and Conditions
Oxidation: Typically involves the use of cytochrome P450 enzymes and molecular oxygen.
Conjugation: Requires the presence of glutathione and appropriate cofactors.
Major Products Formed
M4: A hydroxylated derivative of this compound.
Glutathione Conjugates: Formed through the reaction of this compound with glutathione.
Wissenschaftliche Forschungsanwendungen
AMG-487 metabolite M2 has several scientific research applications, including:
Pharmacokinetics: Studying the time-dependent inhibition of cytochrome P450 3A4 by this compound.
Drug Metabolism: Investigating the metabolic pathways and biotransformation of AMG-487.
Toxicology: Assessing the potential toxic effects of this compound and its reactive intermediates.
Wirkmechanismus
AMG-487 metabolite M2 exerts its effects primarily through the inhibition of cytochrome P450 3A4. This inhibition is time-dependent and involves the covalent modification of the enzyme at cysteine 239. The formation of reactive intermediates, such as M4, plays a crucial role in this process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AMG-487: The parent compound from which AMG-487 metabolite M2 is derived.
Other CXCR3 Antagonists: Compounds that target the chemokine (C-X-C motif) receptor 3.
Uniqueness
This compound is unique due to its specific role in the time-dependent inhibition of cytochrome P450 3A4 and its formation of reactive intermediates that covalently modify the enzyme. This distinguishes it from other similar compounds that may not exhibit the same inhibitory effects or metabolic pathways .
Eigenschaften
CAS-Nummer |
752244-91-0 |
|---|---|
Molekularformel |
C30H24F3N5O4 |
Molekulargewicht |
575.5 g/mol |
IUPAC-Name |
N-[(1R)-1-[3-(4-hydroxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C30H24F3N5O4/c1-19(28-36-27-25(5-3-15-35-27)29(41)38(28)22-8-10-23(39)11-9-22)37(18-21-4-2-14-34-17-21)26(40)16-20-6-12-24(13-7-20)42-30(31,32)33/h2-15,17,19,39H,16,18H2,1H3/t19-/m1/s1 |
InChI-Schlüssel |
QTVDULQPUXPKEL-LJQANCHMSA-N |
Isomerische SMILES |
C[C@H](C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
Kanonische SMILES |
CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


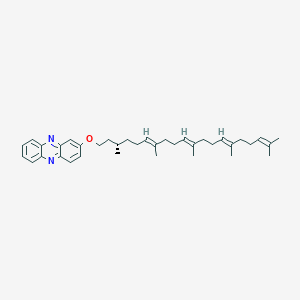
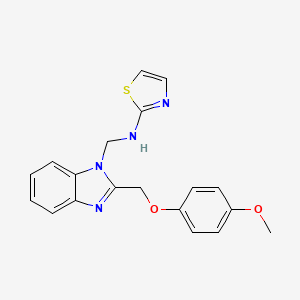
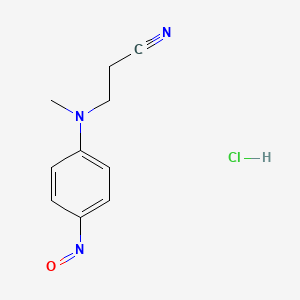

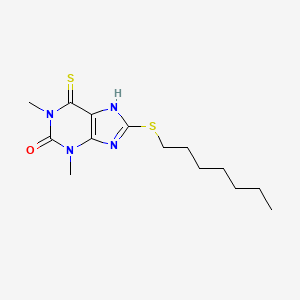
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
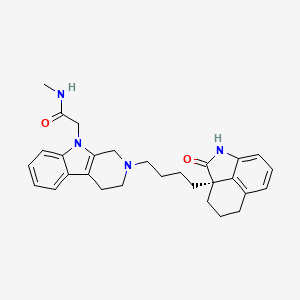
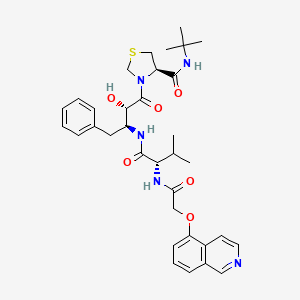
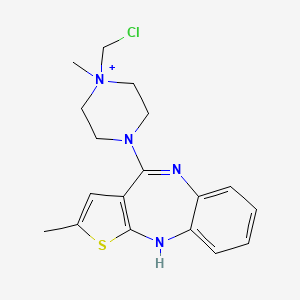


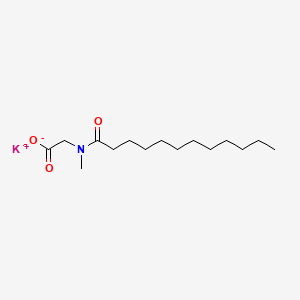
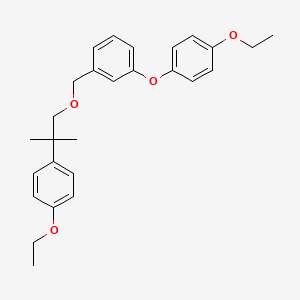
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)
